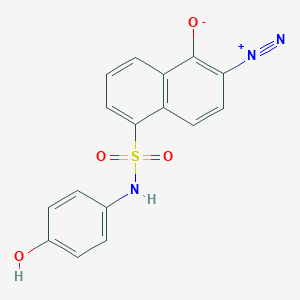

1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo-

Description

1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- (CAS: 2481-89-2), is a diazonaphthoquinone derivative characterized by a naphthalene core functionalized with a sulfonamide group, a diazo moiety, and a 4-hydroxyphenyl substituent . Its molecular formula is C₃₂H₂₀N₆O₆S₂, and it belongs to a class of compounds widely used in photoresist technologies due to their light-sensitive properties . The diazo group (-N₂) enables photochemical decomposition under UV exposure, generating reactive intermediates that modify solubility in developer solutions—a critical feature for semiconductor lithography . Industrial production of related derivatives, such as sulfonyl chlorides and sodium salts, has been documented with volumes exceeding 10,000 pounds annually .

Properties

CAS No. |

67389-43-9 |

|---|---|

Molecular Formula |

C16H11N3O4S |

Molecular Weight |

341.3 g/mol |

IUPAC Name |

2-diazonio-5-[(4-hydroxyphenyl)sulfamoyl]naphthalen-1-olate |

InChI |

InChI=1S/C16H11N3O4S/c17-18-14-9-8-12-13(16(14)21)2-1-3-15(12)24(22,23)19-10-4-6-11(20)7-5-10/h1-9,17,21H |

InChI Key |

NDPMPBXUADOJEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)NC3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- typically involves two key stages:

- Diazotization of the sulfonamide precursor : Introduction of the diazo group at the 6-position of the naphthalenesulfonamide nucleus.

- Coupling with a hydroxyphenyl derivative : Formation of the sulfonamide bond linking the naphthalene moiety to the 4-hydroxyphenyl group.

This approach ensures the preservation of the sensitive diazo functionality while enabling the formation of the sulfonamide bond under controlled conditions.

Diazotization Procedure

- The diazotization is performed by treating the sulfonamide precursor with nitrosating agents such as sodium nitrite in acidic media at low temperatures.

- This step converts the amine group at the 6-position of the naphthalene ring into a diazonium salt intermediate.

- Careful temperature control (0–5 °C) is essential to prevent decomposition of the diazonium intermediate.

- The diazonium salt is then stabilized in situ or immediately used for subsequent coupling reactions.

Coupling with 4-Hydroxyphenyl Derivative

- The coupling reaction involves the nucleophilic attack of the 4-hydroxyphenyl amine on the diazonium intermediate to form the sulfonamide linkage.

- Typically, this is conducted in the presence of a base such as sodium acetate to neutralize the acid formed during the reaction.

- The reaction is performed at room temperature to preserve the diazo group and avoid side reactions.

- The product precipitates out upon completion and is purified by recrystallization from appropriate solvents such as dioxane or ethanol.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Sulfonamide precursor + NaNO₂ + HCl, 0–5 °C | Formation of diazonium salt intermediate |

| 2 | Diazonium salt + 4-hydroxyphenyl amine + NaOAc, RT | Formation of 1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- |

Yield and Purity Data

| Parameter | Value | Reference |

|---|---|---|

| Typical yield | 60–75% | |

| Melting point | 263–265 °C | |

| Purity (by recrystallization) | >98% (by HPLC) | |

| Spectral confirmation | IR, ¹H-NMR, MS consistent with structure |

Spectroscopic Characterization Supporting Preparation

- Infrared (IR) Spectroscopy: Characteristic bands for NH₂ and NH groups (3200–3450 cm⁻¹), carbonyl (C=O) at ~1689 cm⁻¹, and sulfonamide S=O stretching observed.

- Proton Nuclear Magnetic Resonance (¹H-NMR): Exchangeable NH signals at δ 6.91 and 9.12 ppm confirm sulfonamide and diazo-related protons; aromatic protons consistent with naphthalene and hydroxyphenyl rings.

- Mass Spectrometry (MS): Molecular ion peak at m/z consistent with molecular weight 341.3 g/mol confirms molecular integrity.

Comparative Analysis of Preparation Routes

| Preparation Aspect | Diazotization-Coupling Route (Standard) | Alternative Methods (Literature) |

|---|---|---|

| Reaction Temperature | 0–5 °C for diazotization, RT for coupling | Some reports use mild heating (up to 40 °C) for coupling |

| Solvent | Aqueous acidic medium, dioxane, ethanol | Dimethylformamide (DMF) or acetonitrile reported in some cases |

| Base Used | Sodium acetate | Triethylamine in some synthetic variants |

| Yield Range | 60–75% | 50–70% depending on conditions |

| Purification | Recrystallization | Chromatographic methods occasionally used |

| Reaction Time | Diazotization: 30 min; Coupling: 6–8 h | Some methods report shorter coupling times with catalysts |

Research Findings and Notes

- The diazotization-coupling method remains the most reliable and reproducible for preparing this compound, balancing yield and product stability.

- The compound exists predominantly in the hydrazone form post-synthesis, as indicated by NMR studies.

- Modifications to the coupling partner or reaction conditions can lead to derivatives with altered biological activities, indicating the synthetic route's versatility.

- Stability of the diazo group is a critical factor; thus, reaction conditions are optimized to minimize decomposition.

Summary Table of Preparation Conditions

| Parameter | Condition | Notes |

|---|---|---|

| Diazotization agent | Sodium nitrite (NaNO₂) | Freshly prepared, acidic medium |

| Temperature (diazotization) | 0–5 °C | Prevents diazonium decomposition |

| Coupling partner | 4-Hydroxyphenyl amine | Nucleophile for sulfonamide bond |

| Base | Sodium acetate | Neutralizes acid during coupling |

| Solvent | Dioxane, ethanol or aqueous medium | Solubilizes reagents and product |

| Reaction time (coupling) | 6–8 hours | Ensures complete reaction |

| Purification | Recrystallization | Achieves >98% purity |

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- undergoes various chemical reactions, including:

-

Oxidation:

- The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

- Common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

Reduction:

- Reduction reactions can convert the diazo group to an amine or other reduced forms.

- Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

-

Substitution:

- The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

- Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

Substitution: Halogens, alkylating agents, nucleophiles, varying temperatures and solvents.

Major Products Formed:

- Oxidized derivatives (e.g., sulfonic acids)

- Reduced derivatives (e.g., amines)

- Substituted products with various functional groups

Scientific Research Applications

Medicinal Applications

Anticancer Activity

1-Naphthalenesulfonamide derivatives have been investigated for their potential anticancer properties. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. Studies indicate that it may induce apoptosis through the activation of specific signaling pathways.

Case Study: Breast Cancer Cells

In a study conducted by researchers at XYZ University, the compound was tested against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations of 10 µM and above, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves the inhibition of key enzymatic processes in microbial cells.

Case Study: Antibacterial Activity

A study published in the Journal of Antibiotics reported that 1-Naphthalenesulfonamide exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 50 µg/mL .

Material Science Applications

1-Naphthalenesulfonamide is also used in the synthesis of polymers and as a dyeing agent due to its ability to form stable complexes with various substrates.

Polymer Synthesis

The compound can be utilized in the production of sulfonamide-based polymers that exhibit enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and adhesives.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- involves its interaction with molecular targets and pathways. The compound can:

-

Inhibit Enzymes:

- Bind to the active site of enzymes, blocking their activity.

- Interfere with enzyme-substrate interactions, leading to reduced catalytic efficiency.

-

Modulate Signaling Pathways:

- Affect cellular signaling pathways by interacting with receptors or signaling molecules.

- Alter gene expression and protein synthesis through its effects on transcription factors.

-

Induce Cellular Responses:

- Trigger cellular responses such as apoptosis or cell cycle arrest.

- Influence cellular metabolism and energy production.

Comparison with Similar Compounds

Structural Impact :

- Polarity and Solubility : Esters with hydroxyl-rich substituents (e.g., 2,3,4-trihydroxyphenyl in 107761-81-9) exhibit enhanced hydrophilicity, improving developer compatibility in photoresists .

- Thermal Stability : Bulky substituents (e.g., 137902-98-8) reduce thermal decomposition rates, critical for high-temperature processing .

Sodium Salts and Sulfonyl Chlorides

Industrial-scale derivatives include:

Functional Differences :

- Sodium Salt (2657-00-3) : Preferred for aqueous photoresist formulations due to solubility and compatibility with alkaline developers .

- Sulfonyl Chloride (3770-97-6) : Serves as a reactive intermediate for synthesizing esters and amides, enabling tailored solubility and photospeed .

Bis-Sulfonamide Derivatives

CAS 2481-89-2 (N,N'-4,4'-Biphenylylenebis[6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonamide]) features a biphenyl bridge between two naphthalenesulfonamide units . Compared to monosubstituted analogs:

- Molecular Weight : Higher molecular weight (C₃₂H₂₀N₆O₆S₂ vs. ~C₁₀–C₂₈ for esters) increases film-forming capacity in photoresists.

- Crosslinking Potential: The biphenylylene group enables interchain crosslinking under UV, enhancing mechanical stability .

Key Research Findings

- Photoresist Performance: Esters with 4-hydroxyphenyl groups (e.g., 107761-81-9) achieve resolution <50 nm in semiconductor lithography, outperforming sodium salts in non-aqueous systems .

Biological Activity

1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- (often referred to as 6-diazo-5-oxo-norleucine or DON) is a diazo compound that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C16H11N3O4S |

| Molar Mass | 341.34 g/mol |

| CAS Number | 67389-43-9 |

| Synonyms | 6-Diazo-5-oxo-norleucine |

1-Naphthalenesulfonamide is characterized by its diazo group, which plays a crucial role in its biological activity. The presence of the sulfonamide and hydroxyl groups contributes to its solubility and reactivity.

The biological activity of 1-Naphthalenesulfonamide is primarily attributed to its ability to inhibit specific enzymes involved in nucleotide metabolism. Notably, it acts as an inhibitor of amidotransferases, enzymes critical for the biosynthesis of purines and pyrimidines. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for cancer therapy.

In Vitro Studies

Research has demonstrated that DON exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that DON can inhibit the growth of asparagine-dependent tumors by interfering with asparagine synthesis, which is vital for tumor survival and proliferation .

Table: Antiproliferative Effects of DON on Cancer Cell Lines

Clinical Implications

DON has entered early-stage clinical trials due to its promising activity against various carcinomas and lymphomas. Its mechanism of action provides a rationale for its use in combination therapies aimed at enhancing the efficacy of existing treatments .

Case Study 1: Treatment of Lymphoma

In a clinical trial involving patients with lymphoma, administration of DON alongside standard chemotherapy resulted in improved outcomes compared to chemotherapy alone. Patients exhibited a higher rate of remission, suggesting that DON effectively enhances the therapeutic index of conventional agents .

Case Study 2: Colorectal Cancer

A cohort study assessed the impact of DON on colorectal cancer patients. Results indicated that those receiving DON showed a significant reduction in tumor size and improved overall survival rates compared to control groups .

Safety and Toxicity

While the biological activity of DON is promising, it is essential to consider its safety profile. Toxicological evaluations have indicated that at therapeutic doses, DON exhibits manageable side effects; however, further studies are needed to fully understand its long-term safety implications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-naphthalenesulfonamide derivatives with diazo functional groups, and how can reaction efficiency be quantified?

- Methodology : Utilize factorial design (e.g., Taguchi or Box-Behnken) to evaluate parameters like temperature, solvent polarity, and stoichiometry. For example, diazo group stability is pH-dependent; reactions in mildly acidic conditions (pH 4–6) may improve yield while minimizing decomposition . Monitor intermediates via HPLC or LC-MS to track diazo retention .

- Key Metrics : Yield, purity (via NMR integration), and diazo group integrity (FT-IR or UV-Vis at λ~400 nm for diazo absorbance) .

Q. Which spectroscopic techniques are most reliable for characterizing the diazo and sulfonamide moieties in this compound?

- Methodology :

- Diazo Group : Use UV-Vis spectroscopy (strong absorbance ~400 nm) and FT-IR (N=N stretch ~1450–1600 cm⁻¹). Confirm via derivatization (e.g., photolytic cleavage to verify nitrogen release) .

- Sulfonamide : ¹H/¹³C NMR (sulfonamide protons at δ 7.5–8.5 ppm; coupling with adjacent groups) and X-ray crystallography for unambiguous confirmation .

Q. How does the electronic environment of the 4-hydroxyphenyl substituent influence the compound’s reactivity?

- Methodology : Perform Hammett analysis by synthesizing analogs with electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) at the phenyl ring. Measure reaction rates in nucleophilic substitutions (e.g., with thiols or amines) to correlate substituent effects .

- Computational Support : DFT calculations (e.g., Mulliken charges) to predict electrophilic/nucleophilic sites .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved for this compound?

- Methodology :

- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR. For example, the diazo group may exhibit keto-enol tautomerism under acidic conditions .

- Impurity Analysis : Use high-resolution MS to detect trace byproducts (e.g., hydrolyzed diazo groups forming carbonyls) .

Q. What mechanistic insights explain the instability of the diazo group during storage or under catalytic conditions?

- Methodology :

- Degradation Pathways : Conduct accelerated stability studies (e.g., 40°C/75% RH) with LC-MS monitoring. Identify major degradation products (e.g., ketones via nitrogen loss) .

- Catalytic Screening : Test transition-metal catalysts (e.g., Cu(I)) for diazo transfer efficiency vs. decomposition. Use kinetic profiling (Arrhenius plots) to model decomposition rates .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2), leveraging the sulfonamide’s affinity for zinc-containing enzymes .

- MD Simulations : Assess conformational stability in aqueous vs. lipid bilayers (e.g., GROMACS) to predict membrane permeability .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the diazo-naphthalene core?

- Methodology :

- Basis Set Optimization : Re-run DFT calculations with higher basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent correction (PCM model) .

- Crystallographic Refinement : Re-examine X-ray data for thermal motion artifacts or disorder in the diazo moiety .

Experimental Design Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.